N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
Übersicht
Beschreibung
N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide, also known as BMS-345541, is a chemical compound that belongs to the class of sulfonamides. It is a potent and selective inhibitor of IκB kinase (IKK) and has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide exerts its pharmacological effects by selectively inhibiting the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα. This results in the sequestration of NF-κB in the cytoplasm and the inhibition of its transcriptional activity. This, in turn, leads to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exert significant anti-inflammatory and anti-tumor effects in various preclinical models. It has been demonstrated to inhibit the proliferation of cancer cells and induce apoptosis, as well as suppress the growth of tumors in vivo. Additionally, it has been shown to reduce inflammation and tissue damage in animal models of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide is its high selectivity for IKK, which minimizes off-target effects and toxicity. It also has good pharmacokinetic properties and can be administered orally, making it a convenient drug candidate for clinical use. However, one of the limitations of this compound is its relatively low potency, which may require high doses for therapeutic efficacy.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide. One area of interest is the exploration of its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and neurodegenerative disorders. Additionally, the development of more potent and selective IKK inhibitors based on the structure of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound may provide insights into the pathogenesis of these diseases and lead to the development of new therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of immune and inflammatory responses, by blocking the phosphorylation of IκBα, a critical upstream regulator of NF-κB activation.
Eigenschaften
IUPAC Name |
N-benzyl-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-15-11-12-17(21-18-9-5-6-10-19(18)22(26)25-24-21)13-20(15)29(27,28)23-14-16-7-3-2-4-8-16/h2-13,23H,14H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQURFQVTLKSTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.